molecular formula GaHTe2 B077361 Gallium ditelluride CAS No. 12689-99-5

Gallium ditelluride

货号 B077361
CAS 编号: 12689-99-5
分子量: 325.9 g/mol
InChI 键: CYUHJIDTNNXLLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gallium ditelluride (GaTe2) is a layered transition metal dichalcogenide that has gained significant attention in recent years due to its unique electronic and optical properties. GaTe2 has a layered structure, similar to graphene, and exhibits strong anisotropic properties. The material has a direct bandgap, which makes it a promising candidate for optoelectronic applications.

科学研究应用

Gallium ditelluride has numerous scientific research applications due to its unique electronic and optical properties. The material has been studied for its potential use in optoelectronic devices, such as solar cells, light-emitting diodes, and photodetectors. Gallium ditelluride has also been studied for its potential use in electronic devices, such as transistors and memory devices. Additionally, Gallium ditelluride has been studied for its potential use in catalysis and energy storage applications.

作用机制

The mechanism of action of Gallium ditelluride is not well understood, but it is believed to be related to its electronic and optical properties. Gallium ditelluride has a direct bandgap, which makes it a promising candidate for optoelectronic applications. The material also exhibits strong anisotropic properties, which could lead to unique electronic and optical behaviors.

生化和生理效应

There is limited research on the biochemical and physiological effects of Gallium ditelluride. However, some studies have suggested that Gallium ditelluride could be toxic to cells and could potentially cause oxidative stress. More research is needed to fully understand the potential health effects of Gallium ditelluride.

实验室实验的优点和局限性

One advantage of Gallium ditelluride is its unique electronic and optical properties, which make it a promising candidate for optoelectronic and electronic applications. Additionally, Gallium ditelluride is relatively easy to synthesize using a variety of methods. However, one limitation of Gallium ditelluride is its potential toxicity to cells, which could limit its use in some applications.

未来方向

There are numerous future directions for Gallium ditelluride research. One direction is to further explore the material's electronic and optical properties and its potential use in optoelectronic and electronic devices. Another direction is to study the material's potential use in catalysis and energy storage applications. Additionally, more research is needed to fully understand the potential health effects of Gallium ditelluride and to develop safe handling and disposal procedures for the material.

合成方法

Gallium ditelluride can be synthesized using a variety of methods, including chemical vapor deposition, physical vapor deposition, and solution-phase methods. Chemical vapor deposition involves the reaction of gallium and tellurium precursors in a high-temperature furnace. Physical vapor deposition involves the deposition of gallium and tellurium onto a substrate using a vacuum chamber. Solution-phase methods involve the reaction of gallium and tellurium precursors in a solvent, followed by precipitation and annealing. The choice of synthesis method depends on the specific application and desired properties of the material.

属性

CAS 编号

12689-99-5

产品名称

Gallium ditelluride

分子式

GaHTe2

分子量

325.9 g/mol

InChI

InChI=1S/Ga.Te2.H/c;1-2;

InChI 键

CYUHJIDTNNXLLV-UHFFFAOYSA-N

SMILES

[GaH].[Te][Te]

规范 SMILES

[GaH].[Te][Te]

其他 CAS 编号

12689-99-5

同义词

gallium ditelluride

产品来源

United States

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